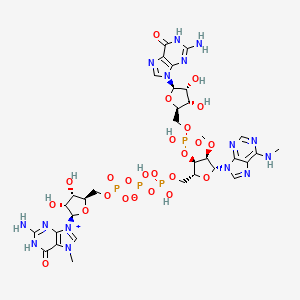
m7Gpppm6AmpG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound m7Gpppm6AmpG is a trinucleotide mRNA 5’ cap analog. It is a synthetic molecule that mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). This cap structure is crucial for the stability, translation, and processing of mRNA. The compound consists of 7-methylguanosine linked to N-methyl-2’-O-methylguanosine through a triphosphate bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m7Gpppm6AmpG involves multiple steps, starting with the preparation of 7-methylguanosine and N-methyl-2’-O-methylguanosine. These nucleosides are then linked through a triphosphate bridge. The reaction typically involves the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods using E. coli RNA polymerase primed with the appropriate nucleoside triphosphates. This method allows for efficient in vitro synthesis of capped RNA, which can then be purified and used for various applications .
Chemical Reactions Analysis
Types of Reactions
m7Gpppm6AmpG primarily undergoes hydrolysis and phosphorylation reactions. It is relatively stable under physiological conditions but can be hydrolyzed by nucleases.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include phosphorylating agents, coupling reagents, and enzymes such as RNA polymerase. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleosides and the triphosphate bridge.
Major Products Formed
The major products formed from the reactions involving this compound are typically the hydrolyzed nucleosides and nucleotides. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
m7Gpppm6AmpG has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of mRNA cap structures.
Biology: It is employed in the study of mRNA metabolism, including splicing, translation, and degradation.
Medicine: It is used in the development of mRNA-based therapeutics and vaccines, where the cap structure is crucial for the stability and translation of the therapeutic mRNA.
Industry: It is used in the production of synthetic mRNA for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of m7Gpppm6AmpG involves its role as a cap analog. It mimics the natural 5’ cap structure of eukaryotic mRNA, thereby promoting the stability and translation of the mRNA. The compound interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis. This interaction is crucial for the efficient translation of mRNA into proteins .
Comparison with Similar Compounds
Similar Compounds
m7Gpppm6AmpG ammonium: A stable salt form of this compound with similar biological activity.
This compound: Another trinucleotide mRNA 5’ cap analog used for similar applications.
Uniqueness
This compound is unique due to its specific structure, which closely mimics the natural mRNA cap. This makes it highly effective in promoting mRNA stability and translation, making it a valuable tool in both basic research and therapeutic applications .
Properties
Molecular Formula |
C33H45N15O24P4 |
|---|---|
Molecular Weight |
1159.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-36-23-14-24(38-7-37-23)46(8-39-14)31-22(63-3)21(70-73(55,56)64-4-11-17(49)19(51)29(67-11)47-9-40-15-25(47)41-32(34)43-27(15)53)13(69-31)6-66-75(59,60)72-76(61,62)71-74(57,58)65-5-12-18(50)20(52)30(68-12)48-10-45(2)16-26(48)42-33(35)44-28(16)54/h7-13,17-22,29-31,49-52H,4-6H2,1-3H3,(H10-,34,35,36,37,38,41,42,43,44,53,54,55,56,57,58,59,60,61,62)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChI Key |
DIMGFCCAJKOSNT-RKTALREWSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CN(C6=C5N=C(NC6=O)N)C)O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
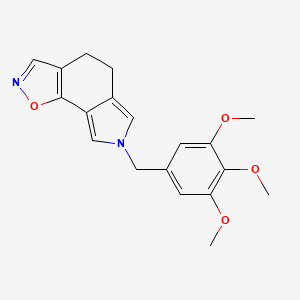

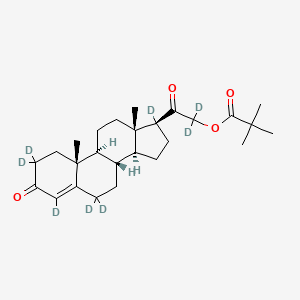
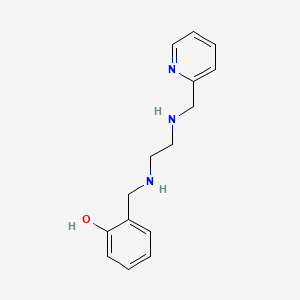
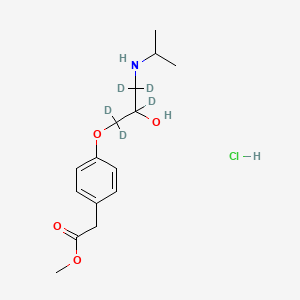
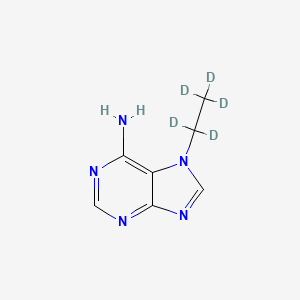
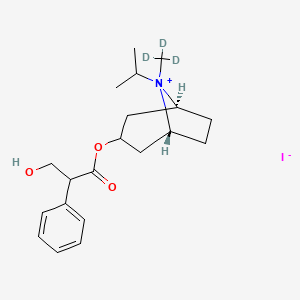

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

